Carvone oxide

Description

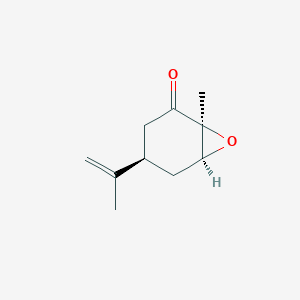

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,4R,6S)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7,9H,1,4-5H2,2-3H3/t7-,9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMNGQDLUQECTO-UJNFCWOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CC2C(O2)(C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1C[C@H]2[C@](O2)(C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171487 | |

| Record name | Carvone-5,6-oxide, cis-(-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Sweet spicy aroma | |

| Record name | trans-Carvone-5,6-oxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1562/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | trans-Carvone-5,6-oxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1562/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.027-1.033 | |

| Record name | trans-Carvone-5,6-oxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1562/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18383-49-8 | |

| Record name | trans-Carvone oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18383-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carvone-5,6-oxide, cis-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018383498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carvone-5,6-oxide, cis-(-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARVONE-5,6-OXIDE, CIS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV5341W478 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1S,4S,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (1S,4S,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one, a valuable chiral building block derived from the naturally occurring monoterpene, (R)-(-)-carvone. The synthesis hinges on the stereoselective epoxidation of the endocyclic double bond of carvone using alkaline hydrogen peroxide. This document details the underlying chemical principles, provides a comprehensive experimental protocol, and presents relevant quantitative and spectroscopic data. The guide is intended to be a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

(1S,4S,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one, also known as (+)-carvone-1,2-epoxide or cis-carvone oxide, is a bicyclic ketone epoxide. Its rigid, chiral scaffold makes it a valuable intermediate in the synthesis of complex natural products and pharmacologically active molecules. The starting material for this synthesis, (R)-(-)-carvone, is an abundant and inexpensive natural product found in the essential oil of spearmint, making it an attractive chiral pool starting material.

The synthesis of the target molecule is a prime example of regioselective and stereoselective epoxidation. Carvone possesses two distinct carbon-carbon double bonds: an electron-deficient endocyclic double bond conjugated to the ketone and an electron-rich exocyclic double bond on the isopropenyl group. The choice of oxidizing agent is critical to achieving the desired regioselectivity.

Theoretical Background

Regioselectivity of Epoxidation

The epoxidation of carvone can be selectively directed to either of its two double bonds based on the electronic nature of the epoxidizing agent.

-

Electrophilic Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are electrophilic and preferentially react with the more electron-rich exocyclic double bond of the isopropenyl group.

-

Nucleophilic Epoxidation: The target synthesis utilizes a nucleophilic epoxidation agent. In the presence of a base such as sodium hydroxide, hydrogen peroxide forms the hydroperoxide anion (HOO⁻). This nucleophile selectively attacks the electron-deficient β-carbon of the α,β-unsaturated ketone system (the endocyclic double bond) in a Michael-type conjugate addition. The subsequent intramolecular cyclization expels a hydroxide ion to form the epoxide ring.

Stereoselectivity

The stereochemical outcome of the nucleophilic epoxidation of (R)-(-)-carvone is controlled by the steric hindrance imposed by the isopropenyl group. The hydroperoxide anion preferentially attacks the double bond from the face opposite to the bulky isopropenyl group. This directs the formation of the epoxide ring trans to the isopropenyl substituent, leading to the desired (1S,4S,6S) stereoisomer as the major product.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical transformation and the general laboratory procedure for the synthesis.

Experimental Protocol

This protocol is a synthesis of procedures reported in the literature.[1][2]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) |

| (R)-(-)-Carvone | 150.22 | 0.96 |

| Hydrogen Peroxide (30-35% aq.) | 34.01 | ~1.11 |

| Sodium Hydroxide | 40.00 | - |

| Methanol | 32.04 | 0.792 |

| Dichloromethane | 84.93 | 1.33 |

| Anhydrous Magnesium Sulfate | 120.37 | - |

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-(-)-carvone (e.g., 1.5 mL, ~9.6 mmol) in methanol (e.g., 16 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

While stirring, add 30-35% aqueous hydrogen peroxide (e.g., 3.0 mL) dropwise to the cooled solution.

-

Slowly add 6 M aqueous sodium hydroxide solution (e.g., 2.0 mL) dropwise over a period of 1-2 minutes.

-

Continue stirring the reaction mixture at 0 °C for 15 minutes.

-

Remove the ice bath and allow the reaction to stir at room temperature for an additional 20-30 minutes.

-

Transfer the reaction mixture to a separatory funnel and dilute with dichloromethane (e.g., 20 mL) and water (e.g., 20 mL).

-

Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure (1S,4S,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one.

Quantitative Data

The epoxidation of (R)-(-)-carvone with alkaline hydrogen peroxide is a high-yielding reaction. The stereoselectivity is also good, favoring the desired trans isomer.

| Parameter | Value | Reference |

| Typical Yield | ~80% | [1] |

| Diastereomeric Ratio (trans:cis) | Predominantly trans | [3] |

Note: The trans isomer corresponds to the target (1S,4S,6S) stereochemistry.

Spectroscopic Data

The structure of the product can be confirmed by standard spectroscopic methods.

1H NMR (CDCl3):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.75 | m | 2H | =CH₂ |

| ~3.46 | m | 1H | H-6 |

| ~2.6-1.8 | m | 5H | Ring CH, CH₂ |

| ~1.75 | s | 3H | =C-CH₃ |

| ~1.45 | s | 3H | C1-CH₃ |

Note: The absence of the signal for the β-proton of the enone system (around 6.7 ppm in carvone) and the appearance of a signal around 3.46 ppm for the epoxide proton are key indicators of a successful reaction.[1]

13C NMR (CDCl3):

| Chemical Shift (ppm) |

| ~205 (C=O) |

| ~148 (=C) |

| ~112 (=CH₂) |

| ~60 (C1) |

| ~58 (C6) |

| ~42 |

| ~40 |

| ~28 |

| ~21 |

| ~15 |

Note: The disappearance of the alkene carbons of the endocyclic double bond and the appearance of signals corresponding to the epoxide carbons are characteristic.

Infrared (IR):

| Wavenumber (cm-1) | Assignment |

| ~1710 | C=O stretch |

| ~1645 | C=C stretch (exocyclic) |

| ~1250 | C-O stretch (epoxide) |

Note: The carbonyl stretch is shifted to a higher wavenumber compared to carvone (~1675 cm⁻¹) due to the loss of conjugation.[1]

Conclusion

The synthesis of (1S,4S,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one from (R)-(-)-carvone is an efficient and selective process. The use of alkaline hydrogen peroxide allows for the regioselective epoxidation of the electron-deficient endocyclic double bond. The stereochemistry of the reaction is controlled by steric factors, leading to the preferential formation of the desired trans isomer. This technical guide provides the necessary information for the successful synthesis and characterization of this valuable chiral building block.

References

physical and chemical properties of Carvone oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvone oxide, a monoterpene epoxide derived from carvone, is a molecule of significant interest in the fields of organic synthesis, medicinal chemistry, and drug development. Its unique chemical structure, featuring a strained epoxide ring fused to a cyclohexanone backbone, imparts a distinct reactivity profile that makes it a valuable chiral building block and a potential therapeutic agent. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its potential biological activities and associated signaling pathways.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic sweet and minty odor.[1] It exists as different stereoisomers, with the properties of cis and trans isomers sometimes reported separately. The quantitative physical and chemical properties of this compound are summarized in the tables below for easy comparison.

General and Physical Properties

| Property | Value | References |

| Molecular Formula | C₁₀H₁₄O₂ | [2] |

| Molecular Weight | 166.22 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Sweet, minty | [1] |

| Boiling Point | 255-256 °C at 760 mmHg | [3] |

| Melting Point | Not available | |

| Density | 1.086 g/cm³ | [4] |

| Vapor Pressure | 0.016 mmHg at 25 °C | [3] |

| Flash Point | 107.22 °C (225 °F) | [3] |

| Solubility | Soluble in alcohol; sparingly soluble in water | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectroscopic data.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 4.7-4.8 | m | =CH₂ |

| 3.1-3.3 | m | CH-O (epoxide) |

| 1.7-2.6 | m | Ring CH and CH₂ |

| 1.7 | s | CH₃ (isopropenyl) |

| 1.3 | s | CH₃ (ring) |

Note: Actual chemical shifts and coupling constants can vary depending on the solvent and the specific isomer.

¹³C NMR Spectral Data (of precursor Carvone)

| Chemical Shift (ppm) | Assignment |

| 199.5 | C=O |

| 146.7 | C (isopropenyl) |

| 144.6 | =CH (ring) |

| 135.4 | =C (ring) |

| 110.5 | =CH₂ |

| 43.1 | CH |

| 42.5 | CH₂ |

| 31.3 | CH₂ |

| 20.5 | CH₃ (isopropenyl) |

| 15.6 | CH₃ (ring) |

Note: Epoxidation will lead to significant shifts in the signals of the carbons involved in the epoxide ring.

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3080 | =C-H stretch (alkene) | [5] |

| ~2960-2850 | C-H stretch (alkane) | [5] |

| ~1710 | C=O stretch (ketone) | [5] |

| ~1645 | C=C stretch (alkene) | [5] |

| ~1250 | C-O stretch (epoxide) | [5] |

| ~890 | =CH₂ bend (out of plane) | [5] |

Mass Spectrometry (MS) Data

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 166, corresponding to its molecular weight.[2]

Experimental Protocols

Synthesis of this compound via Epoxidation of Carvone

The most common method for preparing this compound is through the epoxidation of carvone. Two primary methods are employed, leading to different regioisomers.

Method 1: Epoxidation of the Endocyclic Double Bond (Alkaline Hydrogen Peroxide)

This method selectively epoxidizes the α,β-unsaturated ketone functionality.

-

Materials:

-

(R)-(-)-Carvone

-

Methanol

-

30% Hydrogen peroxide (H₂O₂)

-

6 M Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve (R)-(-)-carvone (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 30% hydrogen peroxide (1.5 eq) dropwise to the stirred solution.

-

Subsequently, add 6 M NaOH solution dropwise while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

-

Extract the product with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Method 2: Epoxidation of the Exocyclic Double Bond (m-CPBA)

This method selectively epoxidizes the isopropenyl group.

-

Materials:

-

(R)-(-)-Carvone

-

Dichloromethane (DCM)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve (R)-(-)-carvone (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 eq) portion-wise to the stirred solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated NaHCO₃ solution to neutralize the excess acid.

-

Separate the organic layer and wash it with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification of this compound

The crude this compound can be purified by column chromatography on silica gel.[6]

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by TLC analysis.

-

Procedure:

-

Prepare a silica gel column in the chosen solvent system.

-

Dissolve the crude this compound in a minimal amount of the mobile phase.

-

Load the sample onto the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

-

Biological Activity and Signaling Pathways

While research on the specific biological activities of this compound is less extensive than that of its precursor, carvone, the existing literature and the known reactivity of epoxides suggest several potential areas of interest for drug development. The biological effects of the parent compound, carvone, are often attributed to its influence on key signaling pathways, and it is plausible that this compound shares or modulates these activities.

Potential Signaling Pathways

1. NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival.[7] The parent compound, (R)-(-)-carvone, has been shown to inhibit the transcriptional activity of NF-κB without affecting its canonical activation pathway.[4][8] This suggests a potential mechanism for anti-inflammatory effects.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

2. MAPK Signaling Pathway:

Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a wide array of stimuli and play a crucial role in inflammation and cell proliferation.[[“]] (R)-(-)-carvone has been demonstrated to selectively inhibit the phosphorylation of JNK1, a member of the MAPK family.[4]

Caption: Hypothesized modulation of the JNK/MAPK signaling pathway by this compound.

3. Nrf2 Signaling Pathway:

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response.[10] Activation of Nrf2 can protect cells from oxidative stress. (R)-(-)-carvone has been shown to promote the nuclear translocation of Nrf2 and the expression of its target gene, heme oxygenase-1 (HO-1).[4][8]

References

- 1. Solved The 1H NMR spectra of carvone and the epoxidation | Chegg.com [chegg.com]

- 2. This compound, cis- [webbook.nist.gov]

- 3. static1.squarespace.com [static1.squarespace.com]

- 4. Molecular Mechanisms Underlying the Anti-Inflammatory Properties of (R)-(-)-Carvone: Potential Roles of JNK1, Nrf2 and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solved Based on the following IR spectra, what peaks are | Chegg.com [chegg.com]

- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 7. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms Underlying the Anti-Inflammatory Properties of (R)-(-)-Carvone: Potential Roles of JNK1, Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. consensus.app [consensus.app]

- 10. Activation of the Nrf2-ARE pathway by siRNA knockdown of Keap1 reduces oxidative stress and provides partial protection from MPTP-mediated neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Essence: A Technical Guide to the Natural Sources and Isolation of Carvone Oxide

For Researchers, Scientists, and Drug Development Professionals

Carvone oxide, a naturally occurring monoterpenoid epoxide, has garnered increasing interest within the scientific community for its unique biological activities and potential therapeutic applications. This technical guide provides an in-depth exploration of the natural sources of this compound, detailing its presence in various plant species and outlining the methodologies for its isolation and purification. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the potential of this intriguing compound.

Natural Occurrence: A Fragrant Trail

This compound is predominantly found as a volatile constituent in the floral fragrances of specific plant families, most notably Orchidaceae and Euphorbiaceae. Its presence is often associated with pollination syndromes involving euglossine bees, which are attracted to these specific chemical cues.

Table 1: Quantitative Analysis of this compound in Natural Sources

| Plant Species | Family | Plant Part | Compound | Concentration (% of total volatiles) |

| Catasetum gnomus | Orchidaceae | Flower | cis-Carvone oxide | 14.1%[1] |

| Catasetum spp. (9 species) | Orchidaceae | Flower | trans-Carvone oxide | Major component[2] |

| Aspasia sp. | Orchidaceae | Flower | trans-Carvone oxide | Major component[2] |

| Notylia sp. | Orchidaceae | Flower | trans-Carvone oxide | Major component[2] |

| Dalechampia sp. | Euphorbiaceae | Flower | trans-Carvone oxide | Major component[2] |

| Mentha spicata (Spearmint) | Lamiaceae | Essential Oil | cis-Carvone oxide | 44.06%[3] |

It is important to note that the specific stereoisomer of this compound can vary between plant species. For instance, studies have shown that Catasetum species predominantly emit the (-)-trans-stereoisomer of carvone epoxide, which is a powerful attractant for certain species of euglossine bees.[4][5]

Isolation and Purification: Methodologies for a Volatile Target

The isolation of this compound from its natural sources requires techniques suitable for capturing and separating volatile organic compounds. The choice of method depends on the plant material, the desired purity, and the scale of the extraction.

Experimental Protocols

1. Dynamic Headspace Collection of Floral Volatiles

This non-destructive method is ideal for collecting volatile compounds from living flowers without damaging the plant tissue.

-

Apparatus:

-

Volatile collection chamber (e.g., glass dome or bag)

-

Adsorbent trap (e.g., tube containing Tenax® TA, Porapak Q, or activated charcoal)

-

Vacuum pump

-

Flowmeter

-

-

Procedure:

-

Enclose the inflorescence of the target plant (e.g., Catasetum orchid) within the collection chamber.

-

Draw air from the chamber through the adsorbent trap using the vacuum pump at a controlled flow rate (e.g., 100-200 mL/min) for a defined period (e.g., 1-24 hours).

-

After collection, elute the trapped volatiles from the adsorbent using a suitable solvent (e.g., hexane or dichloromethane).

-

Concentrate the resulting solution under a gentle stream of nitrogen.

-

Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of this compound.[3][4]

-

2. Steam Distillation of Essential Oils

For plant materials where this compound is a component of the essential oil, such as in some Mentha species, steam distillation is a classic and effective extraction method.

-

Apparatus:

-

Steam distillation apparatus (including a boiling flask, still head, condenser, and receiving flask)

-

Heating mantle

-

Separatory funnel

-

-

Procedure:

-

Place the fresh or dried plant material (e.g., leaves of Mentha spicata) in the boiling flask with water.

-

Heat the flask to generate steam, which will pass through the plant material, volatilizing the essential oils.

-

The steam and essential oil vapor are condensed and collected in the receiving flask.

-

As the essential oil is typically immiscible with water, it will form a separate layer.

-

Separate the oil from the aqueous phase using a separatory funnel.

-

Dry the collected essential oil over anhydrous sodium sulfate.

-

Further purification of this compound from the essential oil can be achieved through fractional distillation or chromatography.[6][7]

-

3. Supercritical Fluid Extraction (SFE)

SFE is a modern, "green" extraction technique that utilizes supercritical carbon dioxide (CO₂) as a solvent. It is particularly advantageous for extracting thermally labile compounds like this compound at low temperatures, preserving their integrity.

-

Apparatus:

-

Supercritical fluid extractor

-

Extraction vessel

-

Separation vessel

-

CO₂ source and pump

-

-

Procedure:

-

Place the ground plant material into the extraction vessel.

-

Pressurize and heat the CO₂ to its supercritical state (above 31.1 °C and 73.8 bar).[8]

-

Pass the supercritical CO₂ through the extraction vessel, where it dissolves the this compound and other lipophilic compounds.

-

The resulting solution is then depressurized in the separation vessel, causing the CO₂ to return to a gaseous state and leaving behind the extracted compounds.

-

The selectivity of the extraction can be fine-tuned by adjusting the temperature and pressure.[9][10]

-

Purification Techniques

Following initial extraction, further purification is often necessary to isolate this compound to a high degree of purity.

-

Fractional Distillation: This technique separates compounds based on differences in their boiling points. It is particularly useful for separating this compound from other components in an essential oil with different volatilities.[11][12][13]

-

Preparative Gas Chromatography (Prep-GC): For obtaining highly pure samples of this compound, prep-GC is a powerful tool. The extracted mixture is vaporized and passed through a column, and the fraction corresponding to this compound is collected as it elutes.[14]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique is suitable for purifying less volatile or thermally sensitive derivatives of this compound. The mixture is separated on a column with a solid stationary phase and a liquid mobile phase.[15][16]

-

Supercritical Fluid Chromatography (SFC): SFC combines the advantages of both gas and liquid chromatography and is an excellent method for the purification of terpene oxides.[8]

Biosynthesis and Biological Signaling

Biosynthesis of this compound

The biosynthesis of this compound in plants is believed to occur via the epoxidation of its precursor, carvone. This reaction is likely catalyzed by a cytochrome P450 monooxygenase, a class of enzymes known to be involved in the oxidation of various secondary metabolites in plants.

Olfactory Signaling in Euglossine Bees

This compound plays a crucial role as a semiochemical in the interaction between certain orchids and their euglossine bee pollinators. The detection of this compound by the bees' antennae initiates a signaling cascade that ultimately leads to a behavioral response (attraction). This process is a classic example of chemoreception.

This guide provides a foundational understanding of the natural sources and isolation of this compound. Further research into the specific enzymatic pathways of its biosynthesis in different plant species and the precise molecular interactions in insect olfactory systems will undoubtedly unveil more of the fascinating biology and potential applications of this compound.

References

- 1. Volatile Constituents from Catasetum (Orchidaceae) Species with Occurrence in the Brazilian Amazon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biotransformation of d-limonene to carvone by means of glucose oxidase and peroxidase [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid Collection of Floral Fragrance Volatiles using a Headspace Volatile Collection Technique for GC-MS Thermal Desorption Sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. redflower.com [redflower.com]

- 7. Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway : I. Demonstration of Enzyme Activities and Their Changes with Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Supercritical Fluid Extraction of Plant Flavors and Fragrances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. supercritical.appliedseparations.com [supercritical.appliedseparations.com]

- 10. Unlocking the Essence: Supercritical Fluid Extraction of Plant Flavors and Fragrances [greenskybio.com]

- 11. mdpi.com [mdpi.com]

- 12. A molecular electron density theory study of the mechanism, chemo- and stereoselectivity of the epoxidation reaction of R -carvone with peracetic acid ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05309C [pubs.rsc.org]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Carvone - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stereoisomers and Enantiomers of Carvone Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvone oxide, a monoterpene epoxide derived from carvone, presents a fascinating case study in stereochemistry with significant implications in chemical synthesis and ecological signaling. As a chiral molecule, carvone exists as two enantiomers: (R)-(-)-carvone, characteristic of spearmint, and (S)-(+)-carvone, found in caraway seeds.[1][2] The epoxidation of the exocyclic double bond in carvone introduces a second chiral center, leading to the formation of four possible stereoisomers. These stereoisomers, comprising two pairs of enantiomers, exhibit distinct physicochemical properties and biological activities, making their individual synthesis, characterization, and study a subject of considerable interest in fields ranging from organic chemistry to chemical ecology.

This technical guide provides a comprehensive overview of the stereoisomers and enantiomers of this compound, detailing their structure, properties, synthesis, and biological significance.

Stereoisomers of this compound: Structure and Nomenclature

The four stereoisomers of this compound arise from the combination of the chirality of the parent carvone molecule and the stereochemistry of the newly formed epoxide ring. The epoxidation of the isopropenyl group can occur from either the Re or Si face, leading to two diastereomers for each carvone enantiomer.

The four stereoisomers are systematically named as follows:

-

From (R)-(-)-Carvone:

-

(+)-trans-(1R,4R,6R)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one

-

(-)-cis-(1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one

-

-

From (S)-(+)-Carvone:

-

(-)-trans-(1S,4S,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one

-

(+)-cis-(1S,4S,6R)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one

-

The cis and trans nomenclature refers to the relationship between the epoxide oxygen and the isopropenyl group relative to the cyclohexane ring.

Physicochemical Properties

The stereochemical differences among the this compound isomers lead to variations in their physical and spectroscopic properties. A summary of available data is presented below. It is important to note that literature values can vary, and for some isomers, comprehensive data is scarce.

| Stereoisomer | Systematic Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Optical Rotation [α]D |

| (+)-trans | (1R,4R,6R)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one | C₁₀H₁₄O₂ | 166.22 | 255-256 @ 760 mmHg[3] | Data not readily available |

| (-)-cis | (1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one | C₁₀H₁₄O₂ | 166.22 | 255-256 @ 760 mmHg[3] | Data not readily available |

| (-)-trans | (1S,4S,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one | C₁₀H₁₄O₂ | 166.22 | 255-256 @ 760 mmHg[3] | Data not readily available |

| (+)-cis | (1S,4S,6R)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one | C₁₀H₁₄O₂ | 166.22 | 255-256 @ 760 mmHg[3] | Data not readily available |

Note: The boiling point is for the mixture of isomers. Specific optical rotation values for the purified individual stereoisomers are not consistently reported in readily available literature.

Experimental Protocols

Synthesis of this compound Stereoisomers

The synthesis of this compound stereoisomers is typically achieved through the epoxidation of the corresponding carvone enantiomer. The diastereoselectivity of this reaction can be influenced by the choice of epoxidizing agent and reaction conditions.

General Protocol for Diastereoselective Epoxidation:

A common method for the epoxidation of the exocyclic double bond of carvone involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Detailed Method for the Regioselective Epoxidation of (R)-(-)-Carvone:

This procedure is adapted from a published method.[4]

-

Dissolution: Dissolve 500 mg of (R)-(-)-carvone in 8 mL of ice-cold dichloromethane.

-

Reagent Preparation: In a separate flask, prepare a solution of 75% m-CPBA (85 mg) diluted in 4 mL of dichloromethane.

-

Addition: Add the m-CPBA solution dropwise to the carvone solution over a period of 10 minutes while maintaining the temperature at 0°C in an ice bath.

-

Reaction: Stir the mixture at 0°C for 16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically washed with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.

-

Extraction and Drying: The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude product, a mixture of diastereomeric epoxides, can be purified by flash column chromatography on silica gel.

This method generally results in a mixture of diastereomers, as the facial selectivity of the epoxidation is not highly controlled under these conditions.

Separation of this compound Stereoisomers

The separation of the diastereomers (cis and trans) can often be achieved by standard chromatographic techniques such as column chromatography or gas chromatography (GC). However, the separation of the enantiomers requires chiral chromatography.

Chiral Gas Chromatography (GC) for Enantiomeric Separation:

Chiral GC is a powerful technique for the separation of volatile enantiomers. For carvone and its derivatives, cyclodextrin-based chiral stationary phases are commonly employed.

-

Column: A typical column for this separation would be a fused silica capillary column coated with a derivatized β-cyclodextrin, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin.[5]

-

Carrier Gas: Hydrogen or Helium.

-

Temperature Program: A temperature gradient is typically used to achieve optimal separation. For example, starting at a lower temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 180°C) at a controlled rate (e.g., 2°C/min).[6]

-

Detector: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

The specific retention times for each of the four stereoisomers will depend on the exact column and conditions used.

Biological Activity and Significance

The stereoisomers of this compound have been shown to play a significant role in the chemical ecology of plant-pollinator interactions, particularly in the case of euglossine bees (orchid bees). These bees are attracted to specific volatile compounds, which they collect from orchids and other sources to create complex perfume blends used in mating displays.

Studies have demonstrated that male euglossine bees can distinguish between the different stereoisomers of this compound, showing a clear preference for certain isomers.[7][8] For example, some species of the genus Eulaema are strongly attracted to the (-)-trans-stereoisomer of carvone epoxide, and electroantennography (EAG) studies have shown significantly stronger antennal responses to this isomer compared to the (-)-cis-diastereomer.[7][9] This stereoselectivity highlights the highly tuned nature of the bees' olfactory system.

Olfactory Signaling Pathway in Insects

The detection of odorants in insects, including this compound stereoisomers, is a complex process initiated at the peripheral olfactory organs, the antennae. The general mechanism involves several key steps:

-

Odorant Entry and Transport: Volatile molecules like this compound enter the sensory hairs (sensilla) on the insect's antennae through pores and dissolve in the sensillum lymph. Here, they are bound by Odorant-Binding Proteins (OBPs), which are thought to solubilize the hydrophobic odorants and transport them to the receptors on the dendritic membrane of Olfactory Receptor Neurons (ORNs).[8][10]

-

Receptor Binding and Signal Transduction: The odorant-OBP complex interacts with a specific Odorant Receptor (OR) complex on the ORN membrane. Insect ORs are heteromeric complexes, typically consisting of a variable, odorant-specific subunit (ORx) and a highly conserved co-receptor (Orco).[1][8] The binding of the specific this compound stereoisomer to its corresponding ORx subunit triggers the opening of an ion channel. This can occur through two main pathways:

-

Ionotropic Pathway: The OR-Orco complex itself can function as a ligand-gated ion channel, leading to a rapid influx of cations and depolarization of the neuron.[11]

-

Metabotropic Pathway: The OR can also act as a G-protein coupled receptor (GPCR), activating a G-protein signaling cascade. This leads to the production of second messengers (like cAMP or IP3), which in turn can modulate ion channel activity, leading to a more sustained or amplified response.[10][12]

-

-

Signal Propagation: The depolarization of the ORN, if it reaches the threshold, generates an action potential that is transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response, such as attraction to a food source or a mate.

The high degree of stereoselectivity observed in the response of euglossine bees to this compound isomers suggests that their olfactory receptors have exquisitely shaped binding pockets that can differentiate between the subtle structural differences of the stereoisomers.

Conclusion

The stereoisomers of this compound provide a compelling example of how subtle changes in three-dimensional molecular structure can lead to distinct chemical and biological properties. For researchers in drug development, the study of such stereoisomers underscores the importance of stereoselective synthesis and characterization, as different stereoisomers of a chiral drug can have vastly different pharmacological and toxicological profiles. In the field of chemical ecology, the stereoselective interactions between this compound and its insect pollinators offer valuable insights into the evolution of olfactory communication and co-evolutionary relationships. A thorough understanding of the synthesis, separation, and properties of each stereoisomer is crucial for harnessing their potential in various scientific and commercial applications.

References

- 1. Frontiers | Olfactory Receptor Gene Regulation in Insects: Multiple Mechanisms for Singular Expression [frontiersin.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. slunik.slu.se [slunik.slu.se]

- 8. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of Carvone Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for carvone oxide, a molecule of interest in organic synthesis and drug development. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a detailed framework for the structural elucidation and characterization of this epoxide.

Introduction to this compound

This compound is the epoxidized derivative of carvone, a naturally occurring monoterpene found in the essential oils of spearmint and caraway. The introduction of the epoxide ring significantly alters the molecule's chemical reactivity and biological activity, making its thorough characterization essential. Spectroscopic techniques are fundamental in confirming the structure of this compound and ensuring its purity. This guide will delve into the key spectroscopic features of this compound.

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound based on available literature and predictive models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.8 | m | 2H | =CH₂ |

| ~3.5 | d | 1H | H-6 |

| ~2.7-1.8 | m | 5H | -CH₂- and -CH- |

| ~1.7 | s | 3H | =C-CH₃ |

| ~1.3 | s | 3H | O-C-CH₃ |

Note: This data is based on predictive models and may vary slightly from experimental values.[1]

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~200 | C=O |

| ~145 | =C |

| ~112 | =CH₂ |

| ~60 | O-C (epoxide) |

| ~58 | C-O (epoxide) |

| ~40-20 | -CH₂- and -CH- |

| ~20 | =C-CH₃ |

| ~15 | O-C-CH₃ |

Note: These are approximate chemical shift ranges for the carbon atoms in this compound, based on typical values for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The epoxidation of carvone leads to distinct changes in the IR spectrum. A key indicator of a successful epoxidation is the disappearance of the C=C bond stretch of the conjugated system and the appearance of new bands corresponding to the epoxide ring.[2]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3080 | =C-H stretch |

| ~2960-2850 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (ketone) |

| ~1645 | C=C stretch (alkene) |

| ~1250 | C-O stretch (epoxide, asymmetric) |

| ~880 | C-O stretch (epoxide, symmetric) |

| ~890 | =CH₂ bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| Expected M⁺ peak (m/z) | 166 |

Data obtained from the NIST Chemistry WebBook.[3][4][5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These should be adapted as needed based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-20 mg of the this compound sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry vial.[6][7]

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the sample height in the tube is adequate for the instrument being used (typically around 4-5 cm).

Data Acquisition (¹H NMR):

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals and determine the multiplicities.

Data Acquisition (¹³C NMR):

-

Use the same sample as for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.[8]

-

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

FT-IR Spectroscopy

Sample Preparation (Thin Film on a Salt Plate):

-

Dissolve a small amount of the this compound sample in a volatile solvent (e.g., dichloromethane or chloroform).

-

Apply a drop of the solution to the surface of a clean, dry salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate, leaving a thin film of the sample on the plate.[9]

Data Acquisition:

-

Record a background spectrum of the clean, empty sample compartment.[9]

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the IR spectrum of the sample.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Preparation:

-

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the this compound sample in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

For direct infusion analysis, prepare a dilute solution of the sample in a solvent compatible with the ionization source.[10]

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, either via a GC inlet or by direct infusion.[11]

-

The molecules are ionized in the gas phase by a beam of high-energy electrons.[11]

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[11]

-

A detector records the abundance of each ion, generating a mass spectrum.[11]

Workflow for Spectroscopic Data Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive approach for the structural characterization of this compound. This guide has outlined the key spectroscopic features and provided standardized protocols for data acquisition. For researchers and professionals in drug development, a thorough understanding and application of these analytical techniques are crucial for ensuring the identity, purity, and quality of synthesized compounds.

References

- 1. hmdb.ca [hmdb.ca]

- 2. Solved Based on the following IR spectra, what peaks are | Chegg.com [chegg.com]

- 3. This compound, cis- [webbook.nist.gov]

- 4. This compound, cis- [webbook.nist.gov]

- 5. This compound, cis- [webbook.nist.gov]

- 6. How To [chem.rochester.edu]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. benchchem.com [benchchem.com]

- 9. web.mit.edu [web.mit.edu]

- 10. organomation.com [organomation.com]

- 11. chem.libretexts.org [chem.libretexts.org]

A Technical Overview of Carvone Oxide's Molecular Properties

This guide provides a focused summary of the fundamental molecular characteristics of carvone oxide, a monoterpene epoxide derived from carvone. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require precise data on this compound.

This compound is recognized for its presence in various natural sources and its potential applications in chemical synthesis.[1] A clear understanding of its molecular formula and weight is crucial for accurate stoichiometric calculations in experimental research and for the characterization of novel compounds.

Molecular Formula and Weight

The key quantitative data for this compound are summarized below. These values are consistently reported across major chemical databases.[2][3][4]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₂ | PubChem, NIST, ChemicalBook[2][3][5] |

| Molecular Weight | 166.22 g/mol | PubChem, ChemicalBook[2][3] |

| Molar Mass | 166.22 g/mol | ChemBK[4] |

| Exact Mass | 166.099379685 Da | PubChem[2] |

This data is foundational for any quantitative experimental work involving this compound. It is important to note that various isomers of this compound exist, such as cis- and trans- forms, but they share the same molecular formula and weight.[1][6]

Logical Relationship of Molecular Properties

The molecular formula of a compound is the basis from which its molecular weight is calculated. The diagram below illustrates this fundamental logical relationship for this compound.

References

- 1. Carvone-5,6-oxide, cis-(-)- | C10H14O2 | CID 11030188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C10H14O2 | CID 100031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 18383-49-8 [chemicalbook.com]

- 4. This compound [chembk.com]

- 5. This compound [webbook.nist.gov]

- 6. Carvone-5,6-oxide, trans-(+)- | C10H14O2 | CID 442462 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biosynthesis of Carvone from Limonene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the biosynthetic pathway of carvone from its precursor, limonene. Carvone, a monoterpene found in high concentrations in the essential oils of spearmint (Mentha spicata) and caraway (Carum carvi), is a valuable compound in the flavor, fragrance, and pharmaceutical industries. Understanding its biosynthesis is critical for optimizing natural production and for the development of biotechnological production platforms. This document provides a comprehensive overview of the enzymatic conversions, quantitative data on enzyme kinetics, and detailed experimental protocols for the key enzymes involved in this pathway.

The Core Biosynthetic Pathway: From Limonene to Carvone

The conversion of limonene to carvone is a two-step enzymatic process that follows the initial formation of limonene from geranyl diphosphate (GPP), the universal precursor of monoterpenes.[1][2] The stereochemistry of the final carvone product is dependent on the enantiomer of the starting limonene and the specific enzymes present in the producing organism. In spearmint, (-)-limonene is converted to (-)-carvone, which is responsible for its characteristic minty aroma.[3] In caraway, (+)-limonene is converted to (+)-carvone, which has a spicy, rye-like scent.[4][5]

The two key enzymes in this pathway are:

-

Limonene-6-hydroxylase: A cytochrome P450-dependent monooxygenase.[6]

-

(-)-trans-Carveol Dehydrogenase: An NAD(P)+-dependent dehydrogenase.[1][7]

The pathway can be summarized as follows:

-

Hydroxylation of Limonene: Limonene is first hydroxylated at the C6 position to form trans-carveol. This reaction is catalyzed by limonene-6-hydroxylase, a microsomal enzyme that requires NADPH and cytochrome P450 reductase for its activity.[2][8] The regioselectivity of this hydroxylation is crucial in determining the final product in different plant species.[6] In spearmint, the enzyme specifically targets the C6 position of (-)-limonene to produce (-)-trans-carveol.[6]

-

Dehydrogenation of trans-Carveol: The second and final step is the oxidation of the hydroxyl group of trans-carveol to a ketone, forming carvone. This reaction is catalyzed by trans-carveol dehydrogenase.[1][7] This enzyme utilizes NAD+ or NADP+ as a cofactor to facilitate the dehydrogenation.[1][2]

Quantitative Data on Key Enzymes

The efficiency and specificity of the carvone biosynthetic pathway are determined by the kinetic properties of its constituent enzymes. The following tables summarize the available quantitative data for the key enzymes involved in the conversion of limonene to carvone.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Cofactor | Reference(s) |

| (-)-trans-Carveol Dehydrogenase (recombinant) | Mentha piperita | (-)-trans-Carveol | 1.8 ± 0.2 | 0.02 (at pH 7.5) | 10.0 | NAD+ | [1] |

| NAD+ | 410 ± 29 | [1] | |||||

| (-)-trans-Carveol Dehydrogenase (native) | Mentha spicata | (-)-trans-Carveol | - | - | 10.5 | NAD+ | [9] |

| Carveol Dehydrogenase (native) | Carum carvi | (+)/(-)-trans-Carveol mixture | - | - | 10.5 | NAD+ | [2] |

Table 1: Kinetic Parameters of Carveol Dehydrogenase. Note: The kcat for the recombinant peppermint enzyme increased 3-fold at its optimal pH of 10.[1]

| Enzyme | Organism | Substrate | Product(s) | Regio- and Stereospecificity | Reference(s) |

| Limonene-6-hydroxylase (native) | Carum carvi | (+)-Limonene | (+)-trans-Carveol (97%), (-)-trans-Carveol (2.5%), (-)-cis-Carveol (0.5%) | High regio- and stereospecificity for (+)-limonene. | [2] |

| (-)-Limonene | (-)-cis-Carveol (major product) | Lower activity compared to (+)-limonene. | [2] | ||

| (-)-Limonene-6-hydroxylase (recombinant) | Mentha spicata | (-)-Limonene | (-)-trans-Carveol | Strict regio- and stereospecificity. | [10] |

Table 2: Substrate Specificity and Product Profile of Limonene-6-hydroxylase.

Experimental Protocols

This section provides detailed methodologies for the assay of the key enzymes involved in the biosynthesis of carvone from limonene.

Assay for Limonene-6-hydroxylase Activity

This protocol is adapted from methods used for the characterization of recombinant limonene hydroxylases expressed in E. coli.[11]

Materials:

-

Microsomal fraction containing limonene-6-hydroxylase (from plant tissue or recombinant expression system).

-

NADPH:cytochrome P450 reductase (purified, recombinant).

-

Buffer: 50 mM Tris-HCl (pH 7.5) containing 10% (v/v) glycerol and 1 mM DTT.

-

Substrate: (-)-Limonene or (+)-limonene (dissolved in a suitable solvent like acetone or pentane).

-

Cofactor: NADPH.

-

Quenching solution: Ethyl acetate or hexane.

-

Internal standard for GC-MS analysis (e.g., naphthalene or other suitable hydrocarbon).

Procedure:

-

Enzyme Preparation: Prepare a microsomal fraction from the source tissue or from cells expressing the recombinant enzyme. Resuspend the microsomal pellet in the assay buffer.

-

Reaction Mixture Preparation: In a glass vial, combine the microsomal preparation, a saturating amount of purified NADPH:cytochrome P450 reductase, and the assay buffer to a final volume of, for example, 500 µL.

-

Pre-incubation: Pre-incubate the reaction mixture at 30°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Start the reaction by adding the substrate, limonene (e.g., to a final concentration of 200 µM).

-

Cofactor Addition: Immediately after substrate addition, add NADPH to a final concentration of 1 mM.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes) with gentle shaking.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ethyl acetate (or hexane) containing a known concentration of the internal standard. Vortex vigorously for 30 seconds to extract the products.

-

Phase Separation: Centrifuge the mixture at a low speed (e.g., 2000 x g) for 5 minutes to separate the organic and aqueous phases.

-

Analysis: Carefully collect the organic phase and analyze it by Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of trans-carveol and other potential products.

Assay for trans-Carveol Dehydrogenase Activity

This protocol is based on the method described by Bouwmeester et al. (1998) for the characterization of carveol dehydrogenase from caraway fruit.[2][12]

Materials:

-

Enzyme source: Supernatant from a 150,000g centrifugation of a plant extract or a purified recombinant enzyme preparation.

-

Buffer: 50 mM Glycine buffer (pH 10.5) containing 10% (v/v) glycerol and 2 mM DTT.

-

Substrate: trans-Carveol (a mixture of enantiomers can be used, or a specific enantiomer depending on the enzyme being characterized), dissolved in pentane.

-

Cofactor: NAD+.

-

Quenching solution: Diethyl ether.

-

Internal standard for GC-MS analysis.

Procedure:

-

Enzyme Preparation: Prepare a soluble protein fraction from the source tissue. This typically involves homogenization in a suitable buffer followed by centrifugation to remove cell debris and membranes (e.g., a 150,000g spin to obtain the supernatant).

-

Reaction Mixture Preparation: In a Teflon-lined screw-cap tube, dilute the enzyme-containing supernatant (e.g., 20-fold) with the assay buffer.

-

Initiation of Reaction: Start the reaction by adding the substrate, trans-carveol (e.g., 240 nmol in 5 µL of pentane), and the cofactor, NAD+ (to a final concentration of 1 mM).

-

Incubation: Incubate the reaction mixture at 30°C for 1 hour.

-

Termination of Reaction: Stop the reaction by adding 1 mL of diethyl ether containing the internal standard and vortexing vigorously.

-

Phase Separation: Centrifuge briefly to separate the phases.

-

Analysis: Analyze the diethyl ether phase by GC-MS to quantify the amount of carvone produced.

-

Control: Run a control reaction where the enzyme is heat-inactivated (boiled for 5 minutes) before the addition of substrate and cofactor to ensure that the observed activity is enzymatic.

Visualizing the Biosynthetic Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the core biosynthetic pathway and a general experimental workflow for enzyme activity analysis.

References

- 1. Monoterpene Metabolism. Cloning, Expression, and Characterization of (−)-Isopiperitenol/(−)-Carveol Dehydrogenase of Peppermint and Spearmint - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway : I. Demonstration of Enzyme Activities and Their Changes with Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of the monoterpenes limonene and carvone in the fruit of caraway. I. Demonstration Of enzyme activities and their changes with development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monoterpene metabolism. Cloning, expression, and characterization of (-)-isopiperitenol/(-)-carveol dehydrogenase of peppermint and spearmint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Hydroxylation of limonene enantiomers and analogs by recombinant (-)-limonene 3- and 6-hydroxylases from mint (Mentha) species: evidence for catalysis within sterically constrained active sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. scispace.com [scispace.com]

An In-Depth Technical Guide to the Solubility Parameters of Carvone Oxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hansen Solubility Parameters

The Hansen Solubility Parameter (HSP) is a powerful tool for predicting the solubility of a solute in a given solvent. It is based on the principle that "like dissolves like," where the total cohesive energy of a substance is divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[1] These three parameters represent the different types of intermolecular interactions and can be plotted in a three-dimensional Hansen space.[2][3]

The total Hansen solubility parameter (δt) is related to the individual components by the following equation:

δt² = δD² + δP² + δH²

For a solute to dissolve in a solvent, their respective Hansen solubility parameters must be similar. The "distance" (Ra) between the HSPs of a solute and a solvent in Hansen space can be calculated, and a smaller distance indicates a higher likelihood of solubility.[3]

Experimental Determination of Carvone Oxide's Hansen Solubility Parameters

The experimental determination of a solute's HSPs involves testing its solubility in a range of solvents with known HSPs.[4][5] The general workflow for this process is outlined below.

A common method for determining the HSPs of a substance like this compound involves the following steps:[4]

-

Solvent Selection: A diverse set of organic solvents with well-characterized Hansen Solubility Parameters is chosen. The selection should cover a broad range of δD, δP, and δH values.

-

Solubility Testing: A small, precise amount of this compound is added to a known volume of each selected solvent. The mixture is then agitated (e.g., via vortexing or sonication) and allowed to equilibrate.

-

Observation and Scoring: Each solvent is classified as a "good" or "bad" solvent for this compound. A simple binary classification can be used (e.g., 1 for soluble, 0 for insoluble). Solubility can be determined visually or through analytical techniques if the distinction is not clear.

-

Data Analysis and Sphere Fitting: The HSPs of the "good" solvents are plotted in 3D Hansen space. A sphere is then mathematically fitted to enclose the maximum number of "good" solvents while excluding the maximum number of "bad" solvents. The center of this sphere represents the Hansen Solubility Parameters (δD, δP, δH) of the solute, in this case, this compound.[2] The radius of the sphere (R0) is also determined, which represents the interaction radius of the solute.

The relative energy difference (RED) number is often calculated to quantify the similarity between a solute and a solvent: RED = Ra / R0. A RED value less than 1 indicates high affinity, a value equal to 1 suggests boundary conditions for solubility, and a value greater than 1 implies low affinity.[3]

Hansen Solubility Parameters of Common Organic Solvents

The following table provides the Hansen Solubility Parameters for a selection of organic solvents that could be utilized in the experimental determination of this compound's HSPs.

| Solvent | CAS Number | δD (MPa½) | δP (MPa½) | δH (MPa½) | δt (MPa½) |

| Acetone | 67-64-1 | 15.5 | 10.4 | 7.0 | 20.0 |

| Acetonitrile | 75-05-8 | 15.3 | 18.0 | 6.1 | 24.4 |

| Benzene | 71-43-2 | 18.4 | 0.0 | 2.0 | 18.5 |

| Chloroform | 67-66-3 | 17.8 | 3.1 | 5.7 | 19.0 |

| Cyclohexane | 110-82-7 | 16.8 | 0.0 | 0.2 | 16.8 |

| Dichloromethane | 75-09-2 | 18.2 | 6.3 | 6.1 | 20.2 |

| Diethyl ether | 60-29-7 | 14.5 | 2.9 | 5.1 | 15.8 |

| Dimethylformamide (DMF) | 68-12-2 | 17.4 | 13.7 | 11.3 | 24.8 |

| Dimethyl sulfoxide (DMSO) | 67-68-5 | 18.4 | 16.4 | 10.2 | 26.7 |

| Ethanol | 64-17-5 | 15.8 | 8.8 | 19.4 | 26.6 |

| Ethyl acetate | 141-78-6 | 15.8 | 5.3 | 7.2 | 18.2 |

| Heptane | 142-82-5 | 15.3 | 0.0 | 0.0 | 15.3 |

| Hexane | 110-54-3 | 14.9 | 0.0 | 0.0 | 14.9 |

| Isopropanol | 67-63-0 | 15.8 | 6.1 | 16.4 | 23.5 |

| Methanol | 67-56-1 | 15.1 | 12.3 | 22.3 | 29.6 |

| Tetrahydrofuran (THF) | 109-99-9 | 16.8 | 5.7 | 8.0 | 19.5 |

| Toluene | 108-88-3 | 18.0 | 1.4 | 2.0 | 18.2 |

| Water | 7732-18-5 | 15.5 | 16.0 | 42.3 | 47.8 |

| Xylene | 1330-20-7 | 17.6 | 1.0 | 3.1 | 18.0 |

Note: These values can vary slightly depending on the source.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of Hansen Solubility Parameters.

Chemical Properties of this compound

Understanding the chemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₂[6][7] |

| Molecular Weight | 166.22 g/mol [6][8] |

| CAS Number | 33204-74-9 (trans-), 18383-49-8 (cis-)[6][7] |

| Appearance | Colorless to pale yellow liquid |

| Solubility in Water | 221.1 mg/L @ 25 °C (estimated)[9] |

| LogP (Octanol-Water Partition Coefficient) | 1.69910[10] |

This compound possesses both polar (ketone and epoxide groups) and non-polar (hydrocarbon backbone) regions, suggesting that it will be most soluble in solvents of intermediate polarity. Its hydrogen bond acceptor count is 2 (from the oxygen atoms), and it has no hydrogen bond donors.[10] This indicates that the hydrogen bonding parameter (δH) will likely be influenced by its interactions with proton-donating solvents.

By following the experimental protocol outlined in this guide and utilizing the provided data for common organic solvents, researchers can successfully determine the Hansen Solubility Parameters of this compound. This information is invaluable for applications in drug formulation, reaction chemistry, and materials science where solvent selection is critical.

References

- 1. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. kinampark.com [kinampark.com]

- 4. researchgate.net [researchgate.net]

- 5. kinampark.com [kinampark.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound, cis- [webbook.nist.gov]

- 8. This compound | C10H14O2 | CID 100031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [thegoodscentscompany.com]

- 10. This compound|lookchem [lookchem.com]

Methodological & Application

Application Notes and Protocols: The Use of Carvone Oxide in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Carvone oxide, a versatile chiral building block derived from the naturally abundant monoterpene carvone, serves as a valuable starting material and intermediate in asymmetric synthesis. Its inherent stereochemistry and reactive epoxide functionality allow for the stereocontrolled introduction of new chiral centers, making it a key component in the synthesis of complex natural products and pharmacologically active molecules. These application notes provide an overview of recent methodologies employing this compound, complete with detailed experimental protocols and quantitative data to facilitate their adoption in the laboratory.

Diastereoselective Synthesis of 7,8-Carvone Epoxides via Organocatalysis

The selective epoxidation of the exocyclic double bond of carvone presents a challenge in achieving high diastereoselectivity. An effective two-step organocatalytic approach circumvents direct epoxidation by proceeding through a bromoester intermediate. This method allows for the separate synthesis of the two diastereomers of 7,8-carvone oxide.[1][2][3]

Data Presentation

The following table summarizes the key quantitative data for the organocatalytic synthesis of the bromoester intermediates, which are the precursors to the 7,8-carvone epoxides. The diastereomeric ratio (d.r.) is based on the isolated yields of the two diastereomeric bromoesters.

Table 1: Organocatalyst Scope and Optimization for the Synthesis of Bromoester Precursors [3]

| Entry | Catalyst | Catalyst Load (%) | Temperature (°C) | Time (days) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Proline | 2 | rt | 6 | 21 | 19:81 |

| 2 | Proline | 20 | rt | 6 | 25 | 29:71 |

| 3 | Proline | 20 | 39 | 6 | 34 | 45:55 |

| 4 | Quinidine | 20 | rt | 6 | 20 | 58:42 |

| 5 | Diphenylprolinol | 20 | rt | 6 | 23 | 54:46 |

Note: Yields and d.r. are for the isolated bromoester intermediates.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Bromoester Intermediates [1]

This protocol describes the synthesis of the bromoester intermediates of 7,8-carvone oxide using organocatalysis.

Materials:

-

(R)-Carvone

-

o-Nitrobenzoic acid

-

N-Bromosuccinimide (NBS)

-

Organocatalyst (e.g., L-Proline, Quinidine, (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

n-Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

To a solution of the selected organocatalyst (see Table 1 for loading) in 20 mL of CH₂Cl₂, add (R)-carvone (1.00 g, 6.66 mmol), o-nitrobenzoic acid (1.56 g, 9.32 mmol), and N-bromosuccinimide (1.66 g, 9.32 mmol).

-

Stir the reaction mixture for the time and at the temperature specified in Table 1.

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel using a gradient of n-hexane/EtOAc as the eluent to isolate the two diastereomeric bromoester products.

Protocol 2: Synthesis of 7,8-Carvone Epoxides from Bromoester Intermediates

This protocol describes the conversion of the isolated bromoester intermediates to the corresponding 7,8-carvone epoxides.

Materials:

-

Isolated bromoester intermediate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water

-

Diethyl ether

Procedure:

-

Dissolve the isolated bromoester in methanol.

-

Add a solution of sodium hydroxide in water dropwise to the methanolic solution of the bromoester.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography.

-

Once the reaction is complete, add water to the reaction mixture and extract the product with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the corresponding 7,8-carvone oxide diastereomer.

Logical Relationship Diagram

Caption: Workflow for the diastereoselective synthesis of 7,8-carvone epoxides.

Application of (S)-Carvone Oxide in the Total Synthesis of (+)-Ambiguine G

(S)-Carvone oxide is a key starting material in the convergent total synthesis of complex natural products such as (+)-ambiguine G, a chlorinated pentacyclic indole alkaloid.[4][5][6] The synthesis commences with the transformation of (S)-carvone oxide into a functionalized chlorinated cyclohexanone derivative.[7][8]

Experimental Workflow

The initial steps in the synthesis of (+)-ambiguine G from (S)-carvone oxide involve the stereoselective installation of a vinyl group and a chlorine atom.

Protocol 3: Synthesis of Chlorinated Cyclohexanone from (S)-Carvone Oxide (Conceptual)

Note: A detailed experimental protocol with specific quantities is not publicly available. The following is a conceptual outline based on the reported synthetic strategy.[7][8]

-

Vinylation: The synthesis begins with an alkoxide-directed vinylation of (S)-carvone oxide. This step is crucial for introducing the vinyl group with the desired stereochemistry, opposite to the isopropenyl group.

-

Deoxychlorination: The resulting hydroxy ketone is then subjected to a stereoinvertive deoxychlorination to install the chlorine atom, yielding the key chlorinated cyclohexanone intermediate.